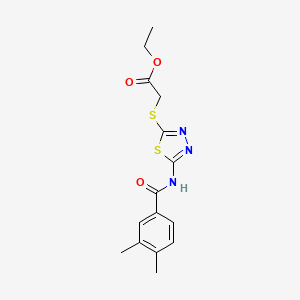![molecular formula C24H16Cl2N2O4 B2634075 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 391867-76-8](/img/structure/B2634075.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is a chemical compound with the molecular formula C15H11Cl2NO2 . It is an intermediate in the synthesis of certain anxiolytic, anticonvulsant, and sedative drugs, and is also a starting material for the synthesis of diazepam and other benzodiazepines .
Molecular Structure Analysis
In the molecular structure of this compound, the dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .
Scientific Research Applications
Nonaqueous Capillary Electrophoresis of Related Substances
A study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including various benzamide derivatives. This method is promising for quality control in pharmaceutical analysis, showcasing the utility of similar compounds in analytical chemistry Lei Ye et al., 2012.
Ultrasound Assisted Synthesis of Anti-Tubercular Scaffold
Research involved the synthesis of benzamide derivatives showing promising anti-tubercular activity against Mycobacterium tuberculosis. This study highlights the potential of benzamide scaffolds in developing new treatments for tuberculosis Urja D. Nimbalkar et al., 2018.
Synthesis and Bioactivity of Benzamide Complexes
A study on the synthesis and characterization of novel benzamides and their metal complexes revealed antimicrobial activities against various bacterial strains. This suggests the application of such compounds in antimicrobial studies E. Khatiwora et al., 2013.
Absorption, Distribution, Metabolism, and Excretion Study
Investigation into the metabolic fate of a benzamide derivative (GDC-0449) in rats and dogs revealed insights into its absorption, distribution, metabolism, and excretion, offering a basis for pharmacokinetic studies of similar compounds Qin Yue et al., 2011.
Synthesis and Structural Characterization of Arylamides
Structural characterization of closely related arylamides provided insights into their molecular conformations and hydrogen bonding, contributing to the understanding of their physicochemical properties B. K. Sagar et al., 2018.
Mechanism of Action
Target of Action
It is suggested that it may interact with gaba receptors . These receptors play a crucial role in neurotransmission, affecting various neurological and psychological conditions.
Mode of Action
Given its potential interaction with GABA receptors , it might alter the neurotransmission process, leading to changes in neuronal activity.
Biochemical Pathways
Considering its potential interaction with gaba receptors , it might influence pathways related to neurotransmission, potentially affecting processes such as memory, learning, cognition, and mood regulation.
Result of Action
Given its potential interaction with gaba receptors , it might lead to changes in neuronal activity, potentially influencing various neurological and psychological processes.
properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O4/c25-15-8-9-20(18(13-15)23(31)17-6-1-2-7-19(17)26)27-24(32)14-4-3-5-16(12-14)28-21(29)10-11-22(28)30/h1-9,12-13H,10-11H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUURRFWRTVADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2633993.png)


![5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2633996.png)

![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)

![1-[3-Chloro-5-(trifluoromethyl)benzoyl]-4-methylpiperazine-2-carbonitrile](/img/structure/B2634009.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634012.png)
![Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2634013.png)
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2634014.png)
![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2634015.png)